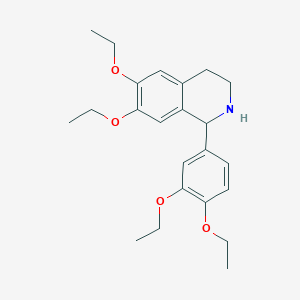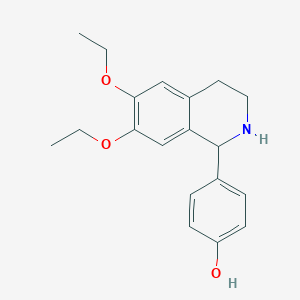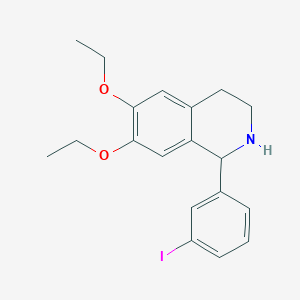
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, also known as DEPTH, is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and glutamate systems. It has been shown to modulate the release of these neurotransmitters, which can help in the regulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including:
1. Modulation of neurotransmitter release: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
2. Anti-inflammatory effects: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess anti-inflammatory properties, which can help in the prevention and treatment of various inflammatory disorders.
3. Antioxidant effects: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess antioxidant properties, which can help in the prevention and treatment of various oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations for lab experiments. Some of the advantages include:
1. Unique pharmacological profile: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline possesses a unique pharmacological profile, which makes it a promising candidate for the development of novel drugs.
2. Neuroprotective properties: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess neuroprotective properties, which can help in the prevention and treatment of various neurological disorders.
3. Analgesic properties: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess analgesic properties, which can help in the management of chronic pain.
Some of the limitations of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline for lab experiments include:
1. Limited availability: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is not widely available, which can limit its use in lab experiments.
2. Limited research: There is limited research on the effects of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, which can make it difficult to draw conclusions about its potential applications.
3. Safety concerns: There are safety concerns associated with the use of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline, which can limit its use in lab experiments.
Orientations Futures
There are several future directions for research on 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline. Some of these include:
1. Development of novel drugs: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has a unique pharmacological profile, which makes it a promising candidate for the development of novel drugs for the treatment of various neurological disorders.
2. Mechanistic studies: Further studies are needed to understand the exact mechanism of action of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in humans.
4. Optimization of synthesis methods: Optimization of synthesis methods can help in the production of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline in larger quantities, which can facilitate its use in lab experiments and drug development.
Conclusion:
In conclusion, 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It possesses a unique pharmacological profile, which makes it a promising candidate for the development of novel drugs for the treatment of various neurological disorders. Further research is needed to fully understand the mechanism of action of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline and its potential applications in clinical settings.
Applications De Recherche Scientifique
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to possess a unique pharmacological profile, which makes it a promising candidate for the development of novel drugs for the treatment of various neurological disorders. Some of the scientific research applications of 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline include:
1. Neuroprotection: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess neuroprotective properties, which can help in the prevention and treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
2. Pain management: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess analgesic properties, which can help in the management of chronic pain.
3. Addiction treatment: 1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to possess anti-addictive properties, which can help in the treatment of drug addiction.
Propriétés
IUPAC Name |
1-(3,4-diethoxyphenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO4/c1-5-25-19-10-9-17(14-20(19)26-6-2)23-18-15-22(28-8-4)21(27-7-3)13-16(18)11-12-24-23/h9-10,13-15,23-24H,5-8,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNMHOOOQPYSNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4292901.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4292918.png)
![3-(2-chlorophenyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4292925.png)
![methyl [6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetate](/img/structure/B4292933.png)
![N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-N-(2-furylmethyl)-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4292936.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide](/img/structure/B4292947.png)
![2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-(2-chlorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B4292967.png)
![5-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4292974.png)
![5-{4-[(2-fluorobenzyl)oxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4292978.png)
![6-amino-3-(4-fluorophenyl)-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292982.png)
![6'-amino-3'-(4-ethoxy-3-methoxyphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4292984.png)
![6-amino-4-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4292997.png)